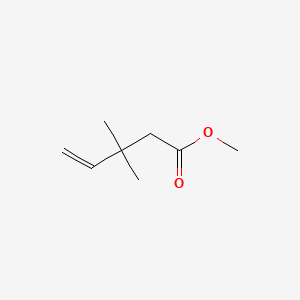

Methyl 3,3-dimethylpent-4-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-8(2,3)6-7(9)10-4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLKDUHMZCIBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9028120 | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63721-05-1 | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63721-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethyl-4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063721051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,3-DIMETHYL-4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N16OY62SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 3,3-dimethylpent-4-enoate" synthesis and properties

An In-Depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Synthesis, Properties, and Applications

Introduction

This compound, with the CAS Number 63721-05-1, is a valuable organic compound characterized by a methyl ester functional group and a vinyl group attached to a quaternary carbon center.[1][2] This unique structural arrangement makes it a significant intermediate in the synthesis of more complex molecules, particularly in the production of pyrethroid insecticides and in specialized academic research.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, tailored for researchers and professionals in organic chemistry and drug development.

Core Synthetic Methodologies

The industrial and laboratory-scale synthesis of this compound is primarily achieved through a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Alternative methods, such as direct esterification, are also employed.

Claisen Rearrangement of Allylic Alcohols

The most prominent synthetic route involves the reaction of an allylic alcohol with an orthoester, typically trimethyl orthoacetate, in the presence of an acid catalyst. This pathway is valued for its efficiency and atom economy.

Mechanism and Rationale: The reaction proceeds via an acid-catalyzed Johnson-Claisen rearrangement. The key starting materials are either 2-methyl-3-buten-2-ol or 3-methyl-2-buten-1-ol (prenol).

-

Ketene Acetal Formation: The acid catalyst protonates the orthoester, facilitating the reaction with the allylic alcohol to form a mixed ketene acetal intermediate. Methanol is eliminated in this step.

-

[4][4]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally driven[4][4]-sigmatropic rearrangement. This is the core Claisen rearrangement step, where a C-O bond is broken and a C-C bond is formed, establishing the characteristic quaternary carbon center of the target molecule.

-

Product Formation: The rearranged intermediate is the final product, this compound.

The choice of an acid catalyst, such as phosphoric acid, p-toluenesulfonic acid, or propionic acid, is critical for facilitating the initial ketene acetal formation without promoting unwanted side reactions.[3] A significant innovation in this process is the use of reactive distillation, where the methanol byproduct is continuously removed from the reaction mixture, driving the equilibrium towards the product and improving the overall yield.[3]

Diagram of the Primary Synthetic Pathway (Johnson-Claisen Rearrangement)

Caption: Johnson-Claisen rearrangement for the synthesis of this compound.

Experimental Protocol: Synthesis via Reactive Distillation

The following protocol is adapted from a patented industrial method, highlighting the efficiency of combining the reaction and purification steps.[3]

Materials:

-

2-methyl-3-buten-2-ol

-

Trimethyl orthoacetate

-

Phosphoric acid (catalyst)

-

Stirring reactor connected to a rectifying tower

Procedure:

-

Charging the Reactor: Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. A typical mass ratio is 1:1.2 to 1:2.0.[3]

-

Catalyst Addition: Add the phosphoric acid catalyst, with a dosage of 0.5-5% of the total mass of the reactants.[3]

-

Reaction Conditions: Heat the mixture to a reaction temperature of 160-200°C under a pressure of 0.5-1.5 MPa.[3]

-

Reactive Distillation: Maintain the reaction for 10-30 hours. During this time, the methanol generated as a byproduct is continuously separated from the reaction mixture through the rectifying tower.[3] This step is crucial for maximizing the product yield by shifting the reaction equilibrium.

-

Workup and Purification: After the reaction is complete, cool the mixture. The crude product is then purified by distillation to isolate this compound. Yields using this method can be significantly high.[3]

Direct Esterification

An alternative, more classical approach is the direct esterification of 3,3-dimethylpent-4-enoic acid with methanol.[1]

Mechanism and Rationale: This is a standard Fischer esterification reaction. The carboxylic acid (3,3-dimethylpent-4-enoic acid) is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A water molecule is subsequently eliminated to form the ester. While straightforward, this method's overall efficiency depends on the prior availability and synthesis of the corresponding carboxylic acid.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a mild, fruity, ester-like odor.[1] It has limited solubility in water but is miscible with common organic solvents like ethanol and ether.[1]

Table of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 63721-05-1 | [2][6] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 59°C at 33 mmHg | [7] |

| Flash Point | 41°C | [7][8] |

| Specific Gravity | ~0.91 (20/20°C) | [7] |

| Refractive Index | ~1.42 | [7] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [9] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule. Key expected resonances include a singlet for the methoxy (–OCH₃) protons, a singlet for the two geminal methyl (–C(CH₃)₂) protons, a singlet for the methylene (–CH₂–) protons adjacent to the ester, and a characteristic set of signals in the vinyl region for the –CH=CH₂ group.[4]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong peak is expected around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester.[2] Absorptions related to the C=C double bond of the vinyl group are also present.[2]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 142.20 g/mol .[2]

Applications and Chemical Reactivity

The utility of this compound stems from the reactivity of its two primary functional groups: the terminal alkene and the methyl ester.

Key Applications

-

Intermediate in Organic Synthesis: It is a crucial building block in multi-step syntheses. Its structure is particularly important for producing certain pyrethroid insecticides.[3]

-

Versatile Chemical Reactant: The terminal alkene makes it a suitable substrate for a variety of important reactions, including:

-

Fragrance and Flavoring Industry: Due to its pleasant, fruity aroma and moderate volatility, it has found applications as a fragrance component in perfumes and scented products, and as a flavoring agent.[1]

-

Precursor in Pharmaceutical Research: Ester functionalities are common in drug molecules and can serve as protecting groups or synthetic precursors for more complex bioactive compounds.[1] The unique dimethylpentenoate scaffold could be explored in the design of novel therapeutic agents.

Diagram of Application and Reactivity Pathways

Caption: Key applications and reaction pathways for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (H226).[2][8] Therefore, it should be kept away from heat, sparks, open flames, and other ignition sources.[8] Standard laboratory safety precautions, including the use of protective gloves, clothing, and eye protection, are recommended.[8] Prolonged skin contact may cause mild irritation, and inhalation of vapors could lead to respiratory discomfort.[1] Store in a cool, well-ventilated place in a tightly closed container.[8][9]

Conclusion

This compound is a synthetically valuable ester with a distinct molecular architecture. The Johnson-Claisen rearrangement provides an efficient and industrially scalable route to its production. Its utility as a versatile intermediate in organic synthesis, particularly for agrochemicals and as a substrate in modern catalytic reactions, underscores its importance. Further exploration of its reactivity could open new avenues in materials science and drug discovery, making it a compound of continued interest for the scientific community.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,3-dimethyl-4-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.

-

PubChem. (n.d.). 3,3-Dimethylpent-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3,3-dimethyl-4-pentenoate | C8H14O2 | CID 114129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents [patents.google.com]

- 4. This compound(63721-05-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 63721-05-1 [chemicalbook.com]

- 7. Methyl 3,3-Dimethyl-4-pentenoate | 63721-05-1 | TCI AMERICA [tcichemicals.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 63721-05-1 [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

"Methyl 3,3-dimethylpent-4-enoate" CAS number and structure

An In-Depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate

Introduction: A Versatile Quaternary Center Building Block

This compound (CAS No. 63721-05-1 ) is a valuable organic compound characterized by a unique structural motif: a quaternary carbon atom adjacent to a terminal alkene and an ester functional group.[1][2] This arrangement makes it a significant precursor and intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[3][4] With the chemical formula C₈H₁₄O₂, this colorless to pale yellow liquid possesses a mild, ester-like odor and is miscible with common organic solvents.[1]

Its primary importance lies in its role as a key intermediate for the synthesis of pyrethroid insecticides, a major class of agrochemicals.[4] The gem-dimethyl group on the α-carbon to the vinyl group provides steric hindrance and specific reactivity, making it a sought-after component for constructing intricate molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, applications, and handling for professionals in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its application in synthesis, dictating reaction conditions, purification methods, and storage.

| Property | Value | Source(s) |

| CAS Number | 63721-05-1 | [1][2][5] |

| Molecular Formula | C₈H₁₄O₂ | [1][5] |

| Molecular Weight | 142.20 g/mol | [2][3] |

| IUPAC Name | This compound | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, ester-like, fruity | [1] |

| Boiling Point | ~269 °C (lit.) | [6] |

| Flash Point | ~41 °C (lit.) | [6] |

| Solubility | Limited solubility in water; miscible with ethanol, acetone, ether | [1] |

| Canonical SMILES | CC(C)(CC(=O)OC)C=C | [2] |

| InChIKey | MKLKDUHMZCIBSJ-UHFFFAOYSA-N | [2][5] |

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While raw spectral data is available from specialized databases[7], a typical analysis would reveal:

-

¹H NMR: Distinct signals for the vinyl protons (~5-6 ppm), the singlet for the methoxy group protons (~3.6 ppm), the singlet for the methylene protons adjacent to the ester (~2.3 ppm), and a characteristic singlet for the two equivalent gem-dimethyl groups (~1.1 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the quaternary carbon, the sp² carbons of the vinyl group, the methoxy carbon, the methylene carbon, and the equivalent methyl carbons.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹) and characteristic bands for the C=C stretch of the alkene.

Synthesis Methodologies: The Strategic Importance of the Claisen Rearrangement

While classical Fischer esterification of the parent carboxylic acid, 3,3-dimethylpent-4-enoic acid, is a viable route, industrial-scale production favors more convergent and atom-economical pathways.[1] The most prominent method leverages a variation of the Johnson-Claisen rearrangement, which efficiently constructs the core C-C bond framework.

Causality in Synthesis Design: Why the Claisen Rearrangement?

The industrial preference for the Claisen rearrangement stems from the use of readily available and cheaper starting materials compared to the multi-step synthesis of the corresponding carboxylic acid.[4] The key reaction involves heating an allylic alcohol with an orthoester in the presence of an acid catalyst. This one-pot process, often performed using reactive distillation, is highly efficient. The reaction proceeds through an initial isomerization of the starting tertiary alcohol, 2-methyl-3-buten-2-ol, to the more reactive prenol (3-methyl-2-buten-1-ol), which then undergoes a[3][3]-sigmatropic rearrangement with trimethyl orthoacetate to yield the desired product.[4][8] This strategy elegantly installs the quaternary carbon center and the ester functionality simultaneously.

Caption: Fig 1: Johnson-Claisen Rearrangement Synthesis Pathway

Experimental Protocol: Industrial Synthesis via Reactive Distillation

The following protocol is a synthesized representation based on patented industrial methods.[4][8] It is a self-validating system where the continuous removal of the methanol byproduct drives the reaction equilibrium towards the product, ensuring a high yield.

Materials:

-

2-methyl-3-buten-2-ol

-

Trimethyl orthoacetate

-

Phosphoric acid (catalyst)

-

Reactor equipped with a stirrer, heating mantle, and a distillation column.

Procedure:

-

Reactor Charging: Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. A typical mass ratio is 1:1.3 to 1:1.5.[4]

-

Catalyst Addition: Add the phosphoric acid catalyst, typically 0.5-2.0% of the total mass of the reactants.[4]

-

Reaction Initiation: Begin stirring and heat the reactor to a temperature of 160-200 °C. The reaction is conducted under a pressure of 0.5-1.5 MPa.[4]

-

Reactive Distillation: As the reaction proceeds, the methanol byproduct is continuously formed. The distillation column is operated to selectively remove methanol from the reaction mixture, thereby shifting the equilibrium towards the formation of the product. The reflux ratio is controlled to optimize separation.

-

Reaction Monitoring: The reaction is monitored for 10-30 hours until the conversion of the starting material is complete (as determined by GC analysis).[4]

-

Work-up and Purification: After cooling, the catalyst is typically neutralized or removed. The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the high-purity this compound.

Key Applications in Complex Synthesis

The utility of this compound extends beyond its use in the fragrance industry.[1] Its primary value is as a versatile synthon for constructing more complex molecules.

Pivotal Intermediate for Pyrethroid Insecticides

The most significant application is in the synthesis of pyrethroids. The 3,3-dimethylpent-4-enoate core provides the gem-dimethyl substituted carbon framework that is a hallmark of many potent pyrethrin analogues. The ester and vinyl groups serve as handles for subsequent chemical transformations to build the final complex insecticidal molecules.

Caption: Fig 2: Role as a Precursor in Pyrethroid Synthesis

Reactant in Modern Catalytic Reactions

Beyond agrochemicals, this compound is a valuable reactant in several modern catalytic transformations, demonstrating its utility for academic and pharmaceutical research:

-

Heck Reactions: The terminal vinyl group can participate in palladium-catalyzed Heck reactions to form new carbon-carbon bonds, coupling the molecule to aryl or vinyl halides.[3][9]

-

Nickel-Catalyzed Dialkylation: It serves as a substrate in nickel-catalyzed 1,2-dialkylation reactions of the alkenyl group.[3][9]

-

Electrophilic Additions: The electron-rich double bond is susceptible to electrophilic additions, such as trifluoromethylthiolation, introducing valuable functional groups into the molecule.[3][9]

Safety and Handling

This compound is classified as a flammable liquid and requires appropriate handling and storage.[2][6] While it is considered to have low acute toxicity, direct contact can cause skin and eye irritation, and inhalation of vapors may lead to respiratory discomfort.[1]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Handle in a well-ventilated area, away from sources of ignition.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a dry, cool place (recommended 2-8 °C).[5]

Conclusion

This compound is more than a simple ester; it is a strategically important building block for organic synthesis. Its efficient industrial production via the Johnson-Claisen rearrangement and its versatile reactivity make it an indispensable intermediate in the agrochemical industry and a valuable tool for researchers developing complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or drug development professional working in modern synthetic chemistry.

References

-

Pharmaffiliates. (n.d.). CAS No : 63721-05-1 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,3-dimethyl-4-pentenoate | C8H14O2 | CID 114129. Retrieved from [Link]

- Google Patents. (2016). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.

- Google Patents. (2008). CN100400496C - Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale.

-

ResearchGate. (2012). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl 3,3-dimethyl-4-pentenoate | C8H14O2 | CID 114129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents [patents.google.com]

- 5. This compound | 63721-05-1 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(63721-05-1) MS [m.chemicalbook.com]

- 8. CN100400496C - Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale - Google Patents [patents.google.com]

- 9. This compound | 63721-05-1 [chemicalbook.com]

An In-depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 3,3-dimethylpent-4-enoate, a versatile building block in organic synthesis. From its fundamental properties to its applications in complex chemical transformations, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a carboxylic acid ester with a unique structure that lends itself to a variety of chemical manipulations.[1]

IUPAC Name and Identifiers

Synonyms

This compound is also known by several other names in the literature and commercial listings:

-

3,3-Dimethyl-4-pentenoic acid methyl ester[1]

-

Methyl 3,3-dimethyl-4-pentenoate[1]

-

Penten-4-oic acid, 3,3-dimethyl, methyl ester[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Mild, fruity, ester-like | [1][3] |

| Boiling Point | 70 °C at 60 mmHg | [3] |

| Solubility | Limited solubility in water; miscible with common organic solvents (ethanol, acetone, ether) | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials.

Esterification of 3,3-dimethylpent-4-enoic acid

A common laboratory-scale synthesis involves the acid-catalyzed esterification of 3,3-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically carried out under reflux with a catalyst such as sulfuric acid.[1]

Diagram: Synthesis via Esterification

Caption: Esterification of 3,3-dimethylpent-4-enoic acid.

Industrial Scale Synthesis: Isomerization and Claisen Rearrangement

For larger-scale production, a more efficient one-pot method is often employed. This process involves the reaction of 2-methyl-3-buten-2-ol with trimethyl orthoacetate in the presence of an acid catalyst, such as phosphoric acid.[4] This reaction proceeds through a tandem isomerization and Claisen rearrangement, followed by refinement to yield the final product.[4] This method is advantageous due to its high yield and lower production costs.[4]

Experimental Protocol: Synthesis from 3-Methylbut-2-enol and Trimethyl Orthoacetate [3]

-

A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) is placed in a flask equipped with a stirrer and a vacuum-jacketed fractionating column.

-

The mixture is heated with stirring to a temperature of 110°C.

-

3-Methylbut-2-enol (21.5 g; 0.25 mole) is added dropwise to the hot reaction mixture over a period of 1 hour, during which the methanol formed is collected by distillation.

-

Upon completion of the addition, the reaction mixture is heated at 110°C for a further period of 1 hour with continued collection of methanol by distillation.

-

A portion (72 g; 0.6 mole) of the excess trimethyl orthoacetate is then distilled from the reaction mixture until the reaction mixture reaches a temperature of 140°-145°C.

-

The reaction mixture is then heated at 140°-145°C for 1.5 hours, allowing the remaining excess trimethyl orthoacetate to condense and return to the reaction mixture.

-

The product is then distilled to separate the remaining excess trimethyl orthoacetate and to give this compound (29.4 g; 82.8% yield) with a boiling point of 70°C at 60 mm Hg.

Chemical Reactivity and Applications

The presence of both an ester functionality and a terminal alkene makes this compound a valuable intermediate in organic synthesis.

Key Reactions

This molecule serves as a substrate for several important name reactions:

-

Heck Reaction: The palladium-catalyzed coupling of the terminal alkene with aryl or vinyl halides allows for the formation of substituted alkenes.[5][6][7] This reaction is a cornerstone of modern C-C bond formation.

-

Electrophilic Trifluoromethylthiolation: The double bond can undergo electrophilic addition reactions, such as trifluoromethylthiolation, to introduce the SCF₃ group, which is of significant interest in medicinal chemistry.[5][6][7]

-

Nickel-Catalyzed 1,2-Dialkylation: The alkenyl carbonyl compound can participate in nickel-catalyzed reactions, enabling the introduction of two alkyl groups across the double bond.[5][6][7]

Diagram: Reactivity of this compound

Caption: Key reactions of this compound.

Applications in Industry

-

Agrochemicals: It is a crucial intermediate in the synthesis of pyrethroid insecticides.[4]

-

Fragrance and Flavors: Due to its fruity and pleasant aroma, it is utilized in the fragrance industry for perfumes, colognes, and scented candles.[1] It also serves as a flavoring agent in food and beverages.[1]

-

Pharmaceutical Research: The ester functionality can be used as a protecting group or as a precursor for more complex molecules in drug discovery and development.[1]

Spectral Data

Spectroscopic data is essential for the characterization of this compound.

-

¹H NMR: Proton NMR spectra are available for this compound, providing detailed information about its structure.[2][8]

-

Mass Spectrometry (GC-MS): Mass spectrometry data is available through the NIST Mass Spectrometry Data Center.[2]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been reported, which can be used to identify the functional groups present in the molecule.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][9] Proper safety precautions must be taken during its handling and storage.

Hazard Statements

Precautionary Statements

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9]

-

P233: Keep container tightly closed.[9]

-

P240: Ground and bond container and receiving equipment.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P403+P235: Store in a well-ventilated place. Keep cool.[9]

It is recommended to handle this chemical in a well-ventilated area and to avoid contact with skin and eyes.[10] In case of contact, appropriate first-aid measures should be taken.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with applications spanning from the synthesis of life-saving pharmaceuticals to the creation of everyday consumer products. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or scientist working in the field of organic chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3,3-dimethyl-4-pentenoate | C8H14O2 | CID 114129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 63721-05-1 [amp.chemicalbook.com]

- 7. This compound | 63721-05-1 [chemicalbook.com]

- 8. This compound(63721-05-1) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Properties and Applications

This guide provides a detailed overview of Methyl 3,3-dimethylpent-4-enoate, a valuable carboxylic acid derivative for professionals in research and drug development. We will delve into its fundamental molecular properties and explore its utility as a reactant in advanced organic synthesis.

Core Molecular Attributes

This compound is an organic compound recognized for its utility as a building block in complex chemical syntheses.[1][2][3] At its core, the molecule's reactivity is defined by its methyl ester functional group and a terminal alkene, making it a versatile substrate for a variety of organic reactions.[1] A thorough understanding of its fundamental properties is the first step in leveraging its synthetic potential.

The empirical and structural characteristics of a compound are foundational to its application in any research or development setting. The molecular formula dictates the elemental composition, while the molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for analytical characterization via techniques such as mass spectrometry.

For clarity and ease of reference, the key molecular identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | PubChem[4], Sigma-Aldrich[5], Pharmaffiliates[2] |

| Molecular Weight | 142.20 g/mol | TCI Chemicals[6], Fisher Scientific[7] |

| Monoisotopic Mass | 142.099379685 Da | PubChem[4] |

| CAS Number | 63721-05-1 | Sigma-Aldrich[5], TCI Chemicals[6] |

These values are not merely data points; they are the cornerstone of experimental design. For instance, the precise monoisotopic mass is indispensable for high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous identification of the compound in complex reaction mixtures.

Physicochemical Profile and Handling

This compound typically presents as a colorless to pale yellow liquid with a mild, ester-like odor.[1] It exhibits limited solubility in water but is miscible with common organic solvents like ethanol and ether.[1] From a laboratory handling perspective, it is important to note its flammability.[1] Standard safety protocols, including storage away from ignition sources and use in a well-ventilated fume hood, are mandatory. For long-term stability, storage in a sealed container in a cool, dry environment, often at 2-8°C, is recommended.[2][5]

Synthetic Utility and Experimental Workflow

The true value of this compound for drug development and materials science lies in its role as a versatile reactant. Its structure is amenable to several classes of important chemical transformations. Notably, it has been successfully employed in:

-

Heck Reactions: A palladium-catalyzed carbon-carbon bond-forming reaction.

-

Electrophilic Trifluoromethylthiolation: Introducing the SCF₃ group, which is of growing interest in medicinal chemistry.

-

Nickel-Catalyzed Dialkylation: Forming new carbon-carbon bonds on alkenyl carbonyl compounds.[2][3]

The causality behind its utility stems from the electronic properties of the ester and the accessibility of the terminal double bond for catalytic transformations.

The diagram below illustrates a generalized workflow for employing this compound in a Heck reaction, a cornerstone of modern synthetic chemistry for creating substituted alkenes. This process is fundamental in synthesizing complex molecular scaffolds found in many pharmaceutical agents.

Caption: Conceptual workflow for a Heck coupling reaction using this compound.

This self-validating protocol incorporates in-process controls (TLC/GC-MS monitoring) and concludes with rigorous analytical characterization (NMR, HRMS) to ensure the identity and purity of the final product, upholding the principles of scientific trustworthiness.

References

-

PubChem. Methyl 3,3-dimethyl-4-pentenoate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 63721-05-1 [chemicalbook.com]

- 4. Methyl 3,3-dimethyl-4-pentenoate | C8H14O2 | CID 114129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 63721-05-1 [sigmaaldrich.com]

- 6. Methyl 3,3-Dimethyl-4-pentenoate | 63721-05-1 | TCI AMERICA [tcichemicals.com]

- 7. Methyl 3,3-Dimethyl-4-pentenoate 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Core Starting Materials of Pyrethroid Pesticides

<_Step_2>

Abstract

Pyrethroid insecticides represent a cornerstone of modern pest management, prized for their high efficacy against a broad spectrum of insects and low mammalian toxicity.[1] The remarkable bioactivity of these compounds is intrinsically linked to their unique chemical architecture, which is assembled from two principal building blocks: a specific cyclopropanecarboxylic acid and a characteristic alcohol. This guide provides a detailed exploration of the key starting materials that form the foundation of pyrethroid synthesis. We will delve into the industrial-scale synthesis of the critical acid and alcohol moieties, explain the causality behind the chosen synthetic routes, and provide detailed experimental protocols. Particular emphasis is placed on the synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DV-acid or Permethrinic acid) and 3-phenoxybenzyl alcohol, the precursors to a vast number of commercially significant pyrethroids like Permethrin and Cypermethrin.[1][2] Furthermore, this guide will address the pivotal role of stereochemistry in determining insecticidal potency and discuss the analytical methodologies essential for quality control in the manufacturing process.

Introduction: The Architectural Brilliance of Pyrethroids

Pyrethroids are synthetic insecticides structurally modeled after the natural pyrethrins, which are extracts from the chrysanthemum flower (Chrysanthemum cinerariifolium).[3] Their mode of action involves the disruption of sodium channels in the nervous systems of insects, leading to paralysis and death. The general structure of a pyrethroid is an ester, formed by the condensation of a carboxylic acid and an alcohol. The remarkable success of pyrethroids lies in the modularity of this design, allowing for extensive structural modifications to enhance properties such as photostability and insecticidal spectrum.[1]

The core structure can be deconstructed into two key synthons:

-

The Acid Moiety: Typically a substituted cyclopropanecarboxylic acid. The nature of the substituents on the cyclopropane ring, particularly at the C3 position, is a primary determinant of the pyrethroid's activity and stability.

-

The Alcohol Moiety: The alcohol component contributes significantly to the overall lipophilicity and metabolic stability of the final molecule. Alcohols like 3-phenoxybenzyl alcohol are common in many photostable pyrethroids.[2][4]

This guide will systematically examine the synthesis of these two foundational components.

Caption: General modular structure of a synthetic pyrethroid insecticide.

The Acid Moiety: Synthesis of Permethrinic Acid

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, often referred to as permethrinic acid or DV-acid, is arguably the most important acidic starting material for a wide array of potent pyrethroids, including permethrin, cypermethrin, and deltamethrin.[1][2][5] Its synthesis is a multi-step process that has been optimized for industrial-scale production. One common and economically viable route starts from inexpensive materials like chloral and isobutylene.[1]

Synthetic Workflow Overview

The synthesis of the ethyl ester of permethrinic acid often involves the cyclopropanation of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyl diazoacetate.[1] This key intermediate, the diene, can be prepared from the reaction of chloral (trichloroacetaldehyde) with isobutylene. The choice of this pathway is driven by the high availability and low cost of the initial raw materials.

Caption: Industrial synthesis workflow for Permethrinic Acid (DV-Acid).

Experimental Protocol: Synthesis of Ethyl Permethrinate

The following is a generalized protocol based on established chemical principles for the key cyclopropanation step.

Objective: To synthesize Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.

Materials:

-

1,1-dichloro-4-methyl-1,3-pentadiene

-

Ethyl diazoacetate (handle with extreme caution, potentially explosive)

-

Copper salt catalyst (e.g., Copper(II) sulfate)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Catalyst Introduction: The copper salt catalyst is added to the flask containing the 1,1-dichloro-4-methyl-1,3-pentadiene dissolved in anhydrous toluene.

-

Initiation: The mixture is heated to a reflux temperature (approx. 80-90 °C). The choice of a copper catalyst is critical as it facilitates the decomposition of ethyl diazoacetate to a carbene, which is the reactive species for cyclopropanation.

-

Diazoacetate Addition: Ethyl diazoacetate is added dropwise from the dropping funnel to the heated reaction mixture. The rate of addition must be carefully controlled to manage the exothermic reaction and the evolution of nitrogen gas. A slow, steady addition is paramount for safety and to maximize yield.

-

Reaction Monitoring: The reaction is monitored by Gas Chromatography (GC) to track the consumption of the starting diene.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the target ethyl ester as a mixture of cis and trans isomers.[6]

The Alcohol Moiety: Synthesis of 3-Phenoxybenzyl Alcohol

3-Phenoxybenzyl alcohol is the crucial alcohol component for many leading photostable pyrethroids, including permethrin, cypermethrin, and deltamethrin.[2][4][5] Its synthesis is a straightforward, two-step process starting from 3-phenoxybenzaldehyde.

Synthetic Workflow and Protocol

Step 1: Reduction of 3-Phenoxybenzaldehyde

The aldehyde is reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, ease of handling, and cost-effectiveness compared to other hydrides like lithium aluminum hydride (LAH).[7]

Objective: To synthesize 3-Phenoxybenzyl alcohol.

Materials:

-

3-Phenoxybenzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 3-Phenoxybenzaldehyde in methanol in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C. This is to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Add sodium borohydride portion-wise to the stirred solution. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add water to quench the excess sodium borohydride.

-

Extraction: Extract the product into ethyl acetate. The organic layer is then washed with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenoxybenzyl alcohol, which can be purified further if necessary.[7]

The Final Assembly: Esterification

The final step in synthesizing a pyrethroid is the esterification of the acid and alcohol moieties. A common industrial method involves converting the carboxylic acid (e.g., Permethrinic acid) into a more reactive acyl chloride.[8][9]

Step 2: Esterification with DV-acid chloride

The synthesized 3-phenoxybenzyl alcohol is then coupled with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride).[8][9] This reaction is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct.[8][9]

Caption: Final esterification step to assemble the pyrethroid Permethrin.

The Critical Role of Stereochemistry

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. The cyclopropane ring of the acid moiety contains chiral centers, leading to the existence of different stereoisomers. For example, deltamethrin, one of the most potent synthetic pyrethroids, is a single stereoisomer: (S)-α-cyano-3-phenoxybenzyl (1R, cis)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate.[2][10]

Achieving a high yield of the desired active isomer is a significant challenge in industrial synthesis. This has led to the development of stereoselective synthesis routes and methods for isomer resolution.[10][11][12][13] For instance, specific crystallization techniques can be used to isolate the most potent epimer from a mixture.[10] The development of stereoselective methods is a key area of research aimed at producing more effective and environmentally targeted pesticides.[13]

Analytical Quality Control

Ensuring the purity and correct isomeric ratio of the starting materials and the final pyrethroid product is crucial for efficacy and safety. A variety of analytical techniques are employed for quality control.

| Analytical Technique | Application in Pyrethroid Synthesis | Key Advantages |

| Gas Chromatography (GC) | Purity analysis of volatile starting materials (e.g., DV-acid esters) and final products. Isomer ratio determination. | High resolution for separating isomers, often coupled with sensitive detectors like ECD for halogenated compounds.[14][15][16][17] |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis of less volatile compounds (e.g., acids, alcohols). Preparative HPLC for isomer separation. | Suitable for thermally labile compounds, versatile with different detectors (e.g., UV).[15][17][18] |

| Mass Spectrometry (MS) | Structure confirmation of intermediates and final products when coupled with GC or HPLC. | Provides molecular weight and fragmentation data for unambiguous identification.[14][15][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of all compounds, confirmation of stereochemistry. | Provides definitive information on the chemical structure and connectivity of atoms.[19] |

Conclusion

The synthesis of modern pyrethroid pesticides is a testament to the power of synthetic organic chemistry in addressing global challenges in agriculture and public health. The core of this synthesis lies in the efficient and controlled production of two key starting materials: a tailored cyclopropanecarboxylic acid and a suitable alcohol. By understanding the detailed synthetic pathways, the rationale behind experimental choices, and the critical importance of stereochemistry and analytical verification, researchers and drug development professionals can continue to innovate in this vital field. Future efforts will likely focus on developing even more sustainable synthetic routes and creating novel pyrethroid structures to combat growing pest resistance.[5]

References

- Vertex AI Search. Preparation of 3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic Acid.

- ACS Publications. The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry.

- PubMed. Michael Elliott's billion dollar crystals and other discoveries in insecticide chemistry.

- Wikipedia. Pyrethrin I.

- Arkivoc. Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.

- Google Patents. EP0779269A1 - Process for the preparation of synthetic pyrethroids by azeotropic esterification.

- ACS Publications. Stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | The Journal of Organic Chemistry.

- Benchchem. Application Notes and Protocols: The Role of 3-Phenoxybenzaldehyde in Pyrethroid Insecticide Synthesis.

- PMC - NIH. Discovery and development of pyrethroid insecticides.

- Google Patents. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.

- Pubs.RSC.org. CONTRIBUTION TO THE SYNTHESIS OF PERMETHRIN.

- Google Patents. US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives.

- Google Patents. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

- IRIS. One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability.

- ResearchGate. Analytical Methods for Determining Pyrethroid Insecticides in Environmental and Food Matrices.

- ATSDR. ANALYTICAL METHODS.

- ScienceDirect. A review of emerging techniques for pyrethroid residue detection in agricultural commodities.

- NCBI - NIH. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids.

- EPA. Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater.

- Google Patents. US10647655B2 - Method for the synthesis of permethrin.

- Google Patents. EP3506748A1 - Improved method for the synthesis of permethrin.

- DSpace@MIT. Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines.

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

- 4. airus.unisalento.it [airus.unisalento.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 9. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 10. Michael Elliott's billion dollar crystals and other discoveries in insecticide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 13. Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Synthesis, Reactivity, and Applications

Abstract

Methyl 3,3-dimethylpent-4-enoate (CAS No. 63721-05-1) is a pivotal organic intermediate, distinguished by its unique structural features: a quaternary carbon center adjacent to a terminal vinyl group and a methyl ester functionality. These characteristics make it a valuable precursor in complex organic synthesis, most notably in the industrial production of synthetic pyrethroid insecticides. This guide provides a comprehensive review of its synthesis, with a detailed protocol for the Johnson-Claisen rearrangement, an analysis of its chemical reactivity in key transformations such as the Heck reaction, and an exploration of its primary applications. The underlying principles governing its synthetic utility, including the influence of the gem-dimethyl group, are discussed to provide field-proven insights for professionals in chemical research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, ester-like or fruity odor.[1] Its structure is notable for the gem-dimethyl substitution at the C3 position, which sterically influences the reactivity of adjacent functional groups and imparts specific conformational preferences that can be exploited in synthesis. It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1]

| Property | Value | Source(s) |

| CAS Number | 63721-05-1 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 62-68 °C at 20 mbar | [3] |

| Density | ~0.89-0.91 g/cm³ | [3] |

| InChI Key | MKLKDUHMZCIBSJ-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

| Spectroscopy | Availability / Data | Source(s) |

| ¹H NMR | Spectrum available for review. | [1] |

| ¹³C NMR | Spectrum available for review. | [4] |

| Mass Spec (MS) | Spectrum available for review. Predicted adducts: [M+H]⁺ at m/z 143.10666, [M+Na]⁺ at m/z 165.08860. | [5][6] |

| Infrared (IR) | Spectrum available for review. | [5] |

Synthesis Methodologies: The Johnson-Claisen Rearrangement

While several routes to this compound exist, including the direct esterification of 3,3-dimethylpent-4-enoic acid, the most common and elegant industrial approach is a variation of the Johnson-Claisen rearrangement.[3][7] This[8][8]-sigmatropic rearrangement is a powerful C-C bond-forming reaction that proceeds through a highly ordered, chair-like transition state, offering excellent control over the product structure.

Mechanistic Rationale

The reaction utilizes an allylic alcohol (prenol or isopentenol) and an orthoacetate (trimethyl orthoacetate) in the presence of an acid catalyst, such as phosphoric acid.[7] The key steps are:

-

Formation of a Mixed Ketene Acetal: The allylic alcohol reacts with the orthoacetate to form an intermediate mixed ketene acetal, releasing methanol.

-

[8][8]-Sigmatropic Rearrangement: This intermediate undergoes a concerted rearrangement where a C-O bond is broken and a new C-C bond is formed. The reaction is driven by the thermodynamic stability of the resulting carbonyl group in the final ester product.

-

The gem-Dimethyl Effect: The presence of the gem-dimethyl group on the carbon backbone is known to accelerate cyclization and rearrangement reactions. This phenomenon, often termed the Thorpe-Ingold effect, can be attributed to a decrease in the internal bond angle, which pre-organizes the molecule into a conformation favorable for the cyclic transition state.

Caption: Johnson-Claisen synthesis workflow.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis via Johnson-Claisen rearrangement.[9]

Materials:

-

3-Methyl-2-buten-1-ol (Prenol)

-

Trimethyl orthoacetate

-

Orthophosphoric acid (85%)

-

Sodium methoxide (for improved variants)

-

Standard laboratory glassware for reflux and distillation

Step-by-Step Procedure:

-

Initial Setup: A flask is charged with trimethyl orthoacetate (e.g., 1.0 mole) and a catalytic amount of orthophosphoric acid (e.g., 0.015 mole). The flask is equipped with a magnetic stirrer and a distillation apparatus.

-

Reaction Initiation: The mixture is heated with stirring to approximately 110 °C.

-

Substrate Addition: 3-Methyl-2-buten-1-ol (e.g., 0.25 mole) is added dropwise to the hot reaction mixture over 1 hour. During the addition, methanol, a byproduct of the ketene acetal formation, is continuously removed by distillation.

-

Reaction Completion: Upon completion of the addition, the mixture is held at 110 °C for an additional hour to ensure complete reaction and removal of methanol.

-

Rearrangement: The temperature is increased to 140-145 °C. Excess trimethyl orthoacetate is distilled off until this temperature is reached. The reaction is then maintained at this temperature for approximately 1.5 hours under reflux conditions to drive the sigmatropic rearrangement.

-

Purification: The final product is isolated from the reaction mixture by vacuum distillation, yielding pure this compound. An improved process reports yields approaching 84% by using orthophosphate and sodium methoxide as catalysts at different stages to reduce byproduct formation.[9]

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its two primary functional groups: the terminal alkene and the ester. This allows for selective transformations, making it a versatile building block. It is a known reactant in several important transformations.[10]

Heck Reaction

The terminal vinyl group is an excellent substrate for the Mizoroki-Heck reaction, a palladium-catalyzed method for forming substituted alkenes by coupling with an unsaturated halide (e.g., aryl or vinyl halide).[11] This reaction is fundamental for creating more complex carbon skeletons.

Generalized Protocol for a Heck Reaction: Note: This is a representative protocol, as a specific procedure for this substrate is not widely published. Conditions must be optimized.

-

A reaction vessel is charged with this compound (1.0 eq.), an aryl bromide (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as PPh₃ (4-10 mol%), and a base like triethylamine (2.0 eq.) in a suitable solvent (e.g., DMF or NMP).

-

The vessel is purged with an inert gas (N₂ or Ar) and heated to 80-120 °C.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Caption: General catalytic cycle for the Heck reaction.

Nickel-Catalyzed 1,2-Dialkylation

Recent advances in catalysis have shown that alkenyl carbonyl compounds can undergo nickel-catalyzed 1,2-dialkylation, where two different alkyl groups are added across the double bond.[10] While not demonstrated specifically on this substrate in the core literature, its structure fits the substrate class for these powerful three-component coupling reactions.

Electrophilic Additions

The electron-rich double bond is susceptible to electrophilic attack. It has been cited as a useful reactant in electrophilic trifluoromethylthiolation reactions, which install the synthetically important -SCF₃ group.[10]

Core Application: Synthesis of Pyrethroid Insecticides

The primary industrial application of this compound is as a key intermediate in the synthesis of pyrethroids.[3][7] Pyrethroids are synthetic analogues of the natural insecticide pyrethrin, valued for their high insecticidal activity and low toxicity to mammals.[9] The ester serves as the precursor to the cyclopropanecarboxylic acid moiety (e.g., permethric acid) found in many commercial pyrethroids like permethrin and cypermethrin.[8][12]

The typical synthetic sequence involves a reaction across the double bond to form the three-membered ring. For example, radical addition of a trihalomethane followed by cyclization under basic conditions is a common strategy.[8]

Caption: General workflow for pyrethroid synthesis.

Safety and Handling

This compound is classified as a flammable liquid.[2] It may cause skin and eye irritation upon contact.[1] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. It should be stored in a cool, dry place, sealed from moisture and light.[2]

Conclusion

This compound is a synthetically valuable intermediate whose importance is anchored in its utility for constructing the core of pyrethroid insecticides. Its efficient synthesis via the Johnson-Claisen rearrangement and the versatile reactivity of its terminal alkene functionality make it a cornerstone molecule in industrial agrochemistry. For the research scientist, it represents a robust platform for C-C bond formation and further functionalization, offering a reliable starting point for the synthesis of complex molecular targets.

References

- CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.

-

The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]

-

3,3-Dimethyl-4-pentenoic acid methyl. ChemBK. [Link]

-

Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. ResearchGate. [Link]

-

This compound (C8H14O2). PubChemLite. [Link]

- US5189202A - Process for the preparation of 3,3-dimethyl-4-pentenoic acid.

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Heck reaction. Wikipedia. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 63721-05-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound(63721-05-1) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(63721-05-1) MS [m.chemicalbook.com]

- 6. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 7. CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 63721-05-1 [chemicalbook.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. US5189202A - Process for the preparation of 3,3-dimethyl-4-pentenoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 3,3-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1) is a versatile unsaturated ester utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fragrance industries.[1] Its unique structural features, including a sterically hindered ester and a terminal double bond, make it a valuable building block for various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and physicochemical properties of this compound, ensuring its safe and effective use in a research and development setting. We will delve into its toxicological profile, reactivity, and appropriate emergency response measures, grounding all recommendations in established scientific principles and authoritative data.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a colorless to pale yellow liquid characterized by a mild, ester-like or fruity odor.[1] Its miscibility with common organic solvents like ethanol, acetone, and ether, coupled with limited solubility in water, dictates its behavior in various experimental setups.[1]

| Property | Value | Source(s) |

| CAS Number | 63721-05-1 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, ester-like/fruity | [1] |

| Flash Point | 41°C (105.8°F) | [3] |

| Boiling Point | 269°C (literature) | [3] |

| Solubility | Limited in water; miscible with common organic solvents | [1] |

| Storage Temperature | 2-8°C recommended, in a cool, dark place (<15°C) | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as a Flammable Liquid, Category 3 according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] This classification is primarily due to its flash point of 41°C. The primary hazard associated with this compound is its flammability, and appropriate precautions must be taken to avoid ignition.

GHS Pictogram:

GHS Pictogram: Flame

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[3] Key statements include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3][5]

-

P240: Ground and bond container and receiving equipment.[3][5]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Toxicological Profile and Health Effects

While specific toxicological studies on this compound are limited, its profile is generally considered to be of low acute toxicity based on its structural similarity to other short-chain esters.[1] However, it is crucial to handle this compound with care to avoid potential health effects.

-

Acute Toxicity: Considered to have low acute toxicity.[1]

-

Skin Contact: Prolonged or repeated skin contact may cause mild irritation.[1] It is essential to wear appropriate chemical-resistant gloves.

-

Eye Contact: May cause temporary irritation and redness.[1] Safety glasses or goggles are mandatory.

-

Inhalation: Inhalation of vapors may lead to respiratory discomfort, dizziness, or headaches.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ingestion: Ingestion should be avoided.[1]

-

Carcinogenicity: There is currently no evidence to suggest that this compound is carcinogenic. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Reactivity and Stability

The reactivity of this compound is centered around its two primary functional groups: the ester and the terminal alkene.

-

General Reactivity: As an ester, it can undergo hydrolysis under acidic or basic conditions to yield 3,3-dimethylpent-4-enoic acid and methanol. The gem-dimethyl group adjacent to the ester carbonyl may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered esters. Esters can also react with strong oxidizing acids, and their interaction with caustic solutions can generate heat.[6]

-

Incompatibilities: It should be kept away from strong oxidizing agents and sources of ignition.[1]

-

Hazardous Reactions: No specific hazardous reactions have been reported under normal processing conditions.[7]

Applications in Organic Synthesis

This compound serves as a valuable intermediate in several important classes of organic reactions.[8][9]

Heck Reaction

The terminal alkene of this compound makes it a suitable substrate for the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] This reaction is a powerful tool for the synthesis of substituted alkenes.

Generalized Heck Reaction Workflow:

Workflow for a typical Heck reaction.

Exemplary Protocol for Heck Reaction with an Unsaturated Ester: A representative protocol for a Heck reaction involving an α,β-unsaturated ester is provided below. Researchers should adapt this protocol based on the specific reactivity of this compound and the coupling partner.

-

Catalyst Pre-formation/Activation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

-

Reactant Addition: To the catalyst mixture, add the aryl or vinyl halide, the base (e.g., triethylamine), and this compound.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Electrophilic Trifluoromethylthiolation

The double bond in this compound can undergo electrophilic addition reactions. One such application is electrophilic trifluoromethylthiolation, which introduces the important -SCF₃ group into the molecule. This functional group is of significant interest in medicinal chemistry due to its high lipophilicity.

Nickel-Catalyzed 1,2-Dialkylation

This compound is also a reactant in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds, a three-component reaction that allows for the formation of two new carbon-carbon bonds across the double bond.

Safe Handling and Storage Protocols

A self-validating system for handling and storage is paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

-

Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[11][12]

-

Hand Protection: Nitrile or neoprene gloves are suitable for incidental contact.[11] Always consult a glove compatibility chart for extended use.

-

Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[13] Long pants and closed-toe shoes are mandatory.[13]

-

Respiratory Protection: For operations with the potential to generate significant vapor concentrations, a respirator may be necessary.[12] All work with volatile flammable liquids should ideally be performed in a chemical fume hood.[13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

-

Store separately from strong oxidizing agents.[14]

-

For long-term storage, refrigeration at 2-8°C is recommended.[4] If a standard laboratory refrigerator is used, it must be an approved, explosion-proof, or laboratory-safe unit.[15]

Logical Flow for Safe Chemical Handling:

A systematic approach to safe chemical handling.

Emergency Procedures

First-Aid Measures

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6]

-

Unsuitable extinguishing media: Do not use a solid stream of water, as it may spread the fire.

-

Specific hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

Spill Response

In the event of a spill, the following steps should be taken by trained personnel:

-

Immediate Action: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[6] Alert others in the vicinity.

-

Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, evacuate the area and contact emergency services.

-

Containment: Use a non-combustible absorbent material such as sand, dry earth, or vermiculite to dike the spill and prevent its spread.[6][17] Do not use combustible materials like cat litter for flammable liquid spills that may be incinerated.[17]

-

Absorption: Absorb the spilled material with spill pillows or pads.[17]

-

Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6]

-

Decontamination: Clean the spill area with soap and water.

-

Ventilation: Ensure the area is well-ventilated to disperse any remaining flammable vapors before resuming work.[17]

Waste Disposal

-

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[16]

-

Do not dispose of this compound down the drain.[18]

-

Collect waste in a designated, properly labeled container for flammable organic waste.[18]

-

Handle uncleaned containers as you would the product itself.[16]

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a unique combination of steric and electronic properties. Its primary hazard is flammability, which can be effectively managed through adherence to rigorous safety protocols. By understanding its physicochemical properties, toxicological profile, and reactivity, and by implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely and effectively utilize this compound in their pursuit of novel chemical entities.

References

-

Wu, J., et al. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. ACS Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,3-dimethyl-4-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylpent-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

MDPI. (2018). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules. Retrieved from [Link]

-